1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate is a complex organic compound that incorporates several functional groups, including benzimidazole, pyrazole, and methoxybenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Pyrazole Core: The pyrazole ring can be synthesized by the reaction of hydrazine with 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate: Similar compounds include other benzimidazole derivatives and pyrazole derivatives.
Uniqueness
This compound is unique due to its combination of benzimidazole and pyrazole rings, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C19H16N4O3/c1-12-11-17(26-18(24)13-7-9-14(25-2)10-8-13)23(22-12)19-20-15-5-3-4-6-16(15)21-19/h3-11H,1-2H3,(H,20,21) |
InChI Key |
KKXJKAJFHRAUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OC(=O)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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